molecular formula C26H35N3O2 B3950765 1-benzyl-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine

1-benzyl-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine

Cat. No. B3950765
M. Wt: 421.6 g/mol
InChI Key: XPMSPEVMAUWDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine is a chemical compound that belongs to the family of piperazine derivatives. It is a highly potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, reward, and addiction. This compound has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of 1-benzyl-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor. By blocking the activity of this receptor, the compound reduces the release of dopamine in the brain, which is involved in the regulation of mood, reward, and addiction. This effect is thought to underlie its potential therapeutic value in neuropsychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its antagonistic activity at the dopamine D3 receptor. By blocking the activity of this receptor, the compound reduces the release of dopamine in the brain, which can lead to a reduction in reward-seeking behavior and addiction. Moreover, this compound has also been shown to have anxiolytic and antidepressant effects in animal models, which further adds to its potential therapeutic value.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-benzyl-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine in lab experiments is its high potency and selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in neuropsychiatric disorders and addiction. However, one of the limitations of using this compound is its complex synthesis process, which requires expertise in organic chemistry. Moreover, its potential therapeutic value needs to be further validated in clinical trials before it can be used in clinical practice.

Future Directions

There are several future directions for research on 1-benzyl-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine. One of the most promising areas of research is its potential therapeutic value in the treatment of neuropsychiatric disorders such as schizophrenia, bipolar disorder, and addiction. Moreover, its anxiolytic and antidepressant effects need to be further investigated to determine its potential use in the treatment of anxiety and depression. Additionally, its mechanism of action needs to be further elucidated to gain a better understanding of its biochemical and physiological effects. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in scientific research and clinical practice.

Scientific Research Applications

1-benzyl-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to be a highly selective antagonist of the dopamine D3 receptor, which makes it a promising candidate for the treatment of neuropsychiatric disorders such as schizophrenia, bipolar disorder, and addiction. Moreover, this compound has also been shown to have anxiolytic and antidepressant effects in animal models, which further adds to its potential therapeutic value.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2/c1-2-31-25-10-8-23(9-11-25)21-27-14-12-24(13-15-27)26(30)29-18-16-28(17-19-29)20-22-6-4-3-5-7-22/h3-11,24H,2,12-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMSPEVMAUWDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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